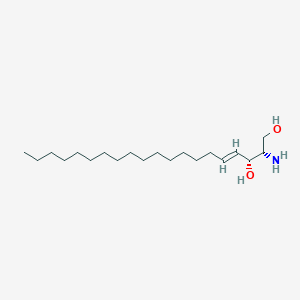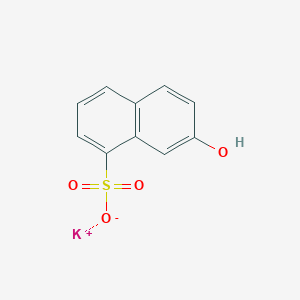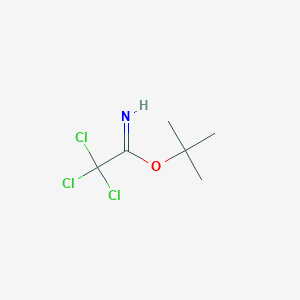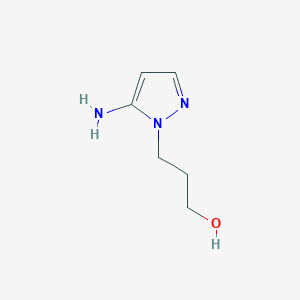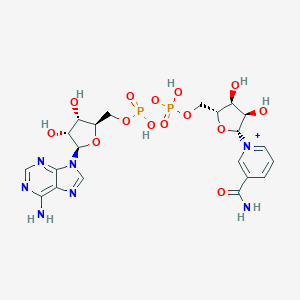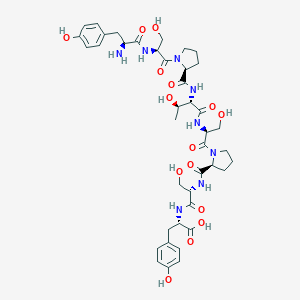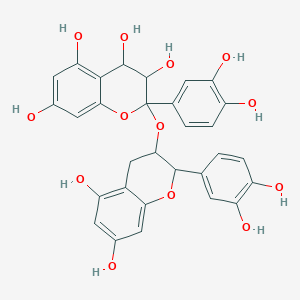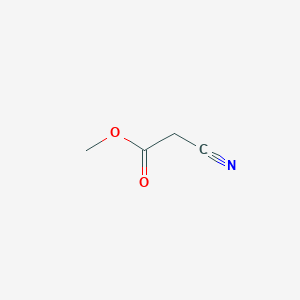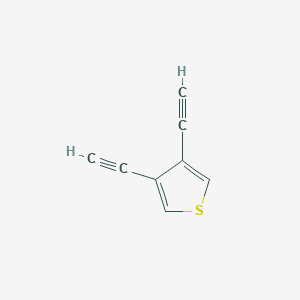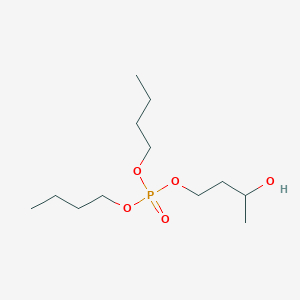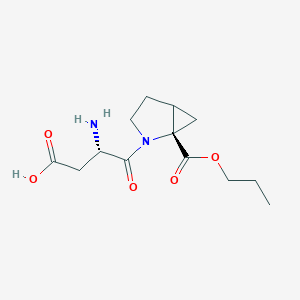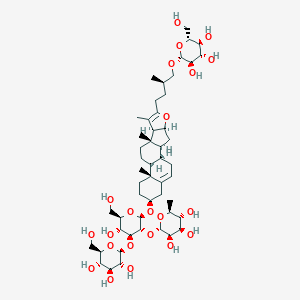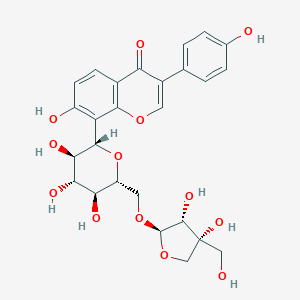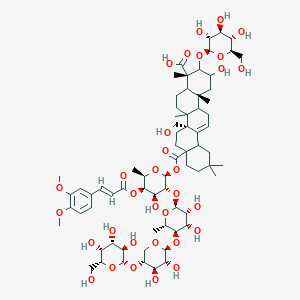
Senegin II
説明
Senegin II is a triterpenoidal saponin compound found in the roots of Polygala senega, a plant traditionally used for its medicinal properties. It has been identified as a significant bioactive constituent with various pharmacological effects, including hypoglycemic and anti-angiogenic activities .
Synthesis Analysis
The synthesis of Senegin II has not been explicitly detailed in the provided papers. However, the papers do discuss the isolation and structural elucidation of Senegin II and related compounds from natural sources, such as the roots of Polygala senega . The structural analysis is based on physical data and degradation products, which helps in understanding the compound's complex molecular makeup.
Molecular Structure Analysis
Senegin II's molecular structure has been established through various physical data analyses. It is characterized as presenegenin-(3)-[β-D-glucopyranosyl]-(28)-[β-D-galactopyranosyl (1→4xyl)-β-D-xylopyranosyl (1 xyl→4 rham)-α-L-rhamnopyranosyl (1 rham→2r)-4-(3',4'-dimethoxycinnamoyl)-β-D-fucopyranoside . This structure indicates a complex glycoside with multiple sugar units and a cinnamoyl group attached to the aglycone.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving Senegin II. However, the anti-angiogenic effects of Senegin II and related saponins are thought to be due to the induction of pigment epithelium-derived factor (PEDF), which contributes to the inhibition of angiogenesis . This suggests that Senegin II may interact with cellular pathways to exert its biological effects.
Physical and Chemical Properties Analysis
Senegin II, like other saponins, is likely to have surface-active properties due to its amphiphilic nature. The presence of a glycoside moiety in its structure suggests that it is soluble in water, which is typical for saponins. The specific physical and chemical properties of Senegin II, such as melting point, solubility, and stability, are not discussed in the provided papers. However, its biological activities, such as the hypoglycemic effect in normal and non-insulin-dependent diabetes mellitus (NIDDM) model mice, have been well documented . Additionally, its inhibitory effect on glucose absorption in the gastrointestinal tract has been observed, indicating that it affects the glucose transport system at the small intestinal brush border .
科学的研究の応用
Subheading: Senegin II's Role in Inhibiting Angiogenesis and Tumor Growth
Senegin II, a constituent of Polygala senega, demonstrates notable anti-angiogenic properties. Specifically, Senegin II exhibits a selective anti-proliferative effect against human umbilical vein endothelial cells (HUVECs), indicating its potential in inhibiting angiogenesis, a critical process in tumor growth and metastasis. The compound's mechanism involves inhibiting vascular endothelial growth factor (VEGF)-induced tubular formation in HUVECs and suppressing in vivo neovascularization, as well as directly hindering tumor growth in animal models. This anti-angiogenic effect is attributed to the compound's ability to induce pigment epithelium-derived factor (PEDF), elucidating a promising pathway for therapeutic applications in cancer treatment through angiogenesis inhibition (Arai et al., 2011).
RNA Transcription and Genetic Regulation
Subheading: Implications of Sen1 in RNA Polymerase II Transcription Termination
While not directly mentioning Senegin II, studies have detailed the role of the Sen1 helicase-like protein in RNA transcription, particularly in the termination process for RNA Polymerase II (Pol II) transcription at snoRNAs and other noncoding RNAs in yeast. This process is influenced by the kinetic competition between elongating Pol II and Sen1 helicase, which determines the temporal and spatial parameters for early Pol II termination. Mutations in Pol II that affect the elongation rate can significantly influence read-through transcription at Sen1-mediated terminators, highlighting the intricate relationship between transcription rate and Sen1 activity in genetic regulation (Hazelbaker et al., 2013).
Senescence and Cellular Aging
Subheading: Senescence and Its Impact on Cellular Processes
Research has delved into the role of senescence in cellular aging and its broader implications in various physiological and pathological conditions. Studies have explored the phenomenon of senescence in different cellular contexts, including endothelial progenitor cell (EPC) senescence induced by angiotensin II, leading to impaired proliferative activity. These insights are crucial in understanding the mechanisms underlying conditions like diabetes mellitus and cardiovascular diseases, where cellular senescence plays a significant role in disease progression and pathogenesis. The exploration of senescence-associated secretory phenotype (SASP) and its impact on metabolic dysfunction provides a nuanced understanding of cellular aging and its potential as a target for therapeutic interventions (Imanishi et al., 2005).
特性
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H104O32/c1-29-54(99-58-49(82)45(78)39(27-92-58)97-60-50(83)46(79)43(76)37(25-71)95-60)48(81)52(85)59(93-29)100-56-53(86)55(98-42(75)15-11-31-10-13-35(90-8)36(22-31)91-9)30(2)94-62(56)102-64(89)69-19-18-65(3,4)23-33(69)32-12-14-40-66(5)24-34(74)57(101-61-51(84)47(80)44(77)38(26-72)96-61)68(7,63(87)88)41(66)16-17-67(40,6)70(32,28-73)21-20-69/h10-13,15,22,29-30,33-34,37-41,43-62,71-74,76-86H,14,16-21,23-28H2,1-9H3,(H,87,88)/b15-11+/t29-,30+,33-,34-,37+,38+,39+,40+,41+,43-,44+,45-,46-,47-,48-,49+,50+,51+,52+,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,66+,67+,68-,69-,70-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXFXXWQAAMVMW-JEIATDTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)CO)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC9=CC(=C(C=C9)OC)OC)O)O)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)CO)C)OC(=O)/C=C/C9=CC(=C(C=C9)OC)OC)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H104O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318364 | |
| Record name | Senegin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Senegin II | |
CAS RN |
34366-31-9 | |
| Record name | Senegin II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34366-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senegin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



